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Abstract
Crovatin, a potent platelet-activating glycoprotein, is a C-type lectin found in the venom of the

South American rattlesnake, Crotalus durissus. This document provides a comprehensive

overview of the molecular characteristics, structure, and function of Crovatin, also known in the

scientific literature as convulxin. It details the glycoprotein's role in platelet activation through its

interaction with the GPVI receptor, outlines the subsequent signaling cascade, and provides

detailed protocols for its purification and functional analysis. This guide is intended to serve as

a valuable resource for researchers in the fields of biochemistry, hematology, and

pharmacology, as well as for professionals involved in the development of novel anti-platelet

therapies.

Introduction
Snake venoms are complex mixtures of biologically active proteins and peptides that have

evolved to target key physiological pathways in their prey. Among these, certain toxins that

affect hemostasis have become invaluable tools for studying the mechanisms of blood

coagulation and platelet function. Crovatin, a glycoprotein isolated from the venom of Crotalus

durissus cascavella and Crotalus durissus terrificus, is a prime example.[1] It is a potent

platelet aggregator that functions by activating the glycoprotein VI (GPVI) receptor on the

platelet surface, the primary signaling receptor for collagen.[1] This action makes Crovatin a

powerful tool for investigating the intricacies of platelet activation and a potential target for the
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development of antithrombotic agents. This technical guide will provide an in-depth exploration

of the molecular features of Crovatin, its mechanism of action, and the experimental

methodologies used for its characterization.

Molecular Characteristics
Crovatin is a multi-subunit glycoprotein with a complex quaternary structure.[2] Its molecular

characteristics have been determined through various biochemical and biophysical techniques.

Subunit Structure and Molecular Weight
Crovatin is a heterodimer composed of α and β subunits, which are connected by disulfide

bridges.[3] These heterodimers can further associate to form higher-order oligomers, including

tetramers (α4β4) and hexamers (α3β3).[4] The oligomeric state can be influenced by the

purification conditions, such as pH. The molecular weights of the subunits and the different

oligomeric forms are summarized in the table below.

Characteristic Value Method Reference

α-subunit Molecular

Weight
13.9 kDa SDS-PAGE

β-subunit Molecular

Weight
12.6 kDa SDS-PAGE

Heterodimer (αβ)

Molecular Weight
~26.5 kDa Calculated

Tetramer (α4β4)

Molecular Weight
~85 kDa

SDS-PAGE (non-

reducing)

Hexamer (α3β3)

Molecular Weight
~72-78 kDa

SDS-PAGE (non-

reducing)

Binding Affinity (Kd) to

Platelets
30 pM (high affinity) Radioligand Assay

Binding Affinity (Kd) to

Platelets

0.6 nM (high affinity),

4 nM (low affinity)
Flow Cytometry
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Table 1: Summary of Quantitative Data for Crovatin Glycoprotein

Structural Features
The three-dimensional structure of the Crovatin (convulxin) tetramer has been determined by

X-ray crystallography. The α and β subunits share 38% sequence identity and adopt a C-type

lectin fold. The α4β4 structure forms a ring-like arrangement with a concave surface that is

predicted to be the binding site for the GPVI receptor. This multivalent structure is thought to be

crucial for its function, as it allows for the clustering of GPVI receptors on the platelet surface, a

key step in initiating the signaling cascade.

Mechanism of Action and Signaling Pathway
Crovatin exerts its potent platelet-activating effect by mimicking the action of collagen, the

physiological ligand for the GPVI receptor.

Binding to GPVI Receptor
Crovatin binds with high affinity to the GPVI receptor on the surface of platelets. This

interaction is specific and does not involve other major platelet receptors such as GPIb. The

binding of the multivalent Crovatin molecule to multiple GPVI receptors leads to receptor

clustering, which is the initial trigger for downstream signaling.

Downstream Signaling Cascade
The clustering of GPVI receptors initiates a signaling cascade that is dependent on protein

tyrosine phosphorylation. The key steps in this pathway are outlined below and illustrated in the

diagram.

Src Family Kinase Activation: Upon GPVI clustering, Src family kinases (such as Fyn and

Lyn) associated with the receptor become activated.

FcRγ Chain Phosphorylation: The activated Src family kinases phosphorylate the

immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated Fc receptor

γ-chain (FcRγ).

Syk Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the

spleen tyrosine kinase (Syk). Upon binding, Syk is activated through autophosphorylation.
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LAT Phosphorylation and Signalosome Formation: Activated Syk then phosphorylates

downstream adapter proteins, including Linker for Activation of T-cells (LAT). Phosphorylated

LAT acts as a scaffold for the assembly of a "signalosome" complex, which includes other

signaling molecules.

PLCγ2 Activation: One of the key components of the signalosome is phospholipase Cγ2

(PLCγ2). Once recruited, PLCγ2 is phosphorylated and activated.

Second Messenger Generation and Platelet Activation: Activated PLCγ2 hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG

activates protein kinase C (PKC). The increase in intracellular calcium and the activation of

PKC lead to the full activation of the platelet, resulting in shape change, granule secretion,

and aggregation.
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Crovatin-induced platelet activation signaling pathway.
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Experimental Protocols
This section provides detailed methodologies for the purification of Crovatin and for conducting

key functional assays.

Purification of Crovatin from Crotalus durissus terrificus
Venom
This protocol describes a two-step gel filtration chromatography method for the purification of

Crovatin.

Materials:

Lyophilized Crotalus durissus terrificus venom

Fractogel EMD BioSEC 650 (S) column

Chromatography system (e.g., FPLC or HPLC)

0.05 M Ammonium formate buffer, pH 3.5

SDS-PAGE reagents

Silver staining reagents

Spectrophotometer

Procedure:

Venom Solubilization: Dissolve the lyophilized venom in 0.05 M ammonium formate buffer,

pH 3.5.

Centrifugation: Centrifuge the venom solution to remove any insoluble material.

First Gel Filtration:

Equilibrate the Fractogel EMD BioSEC 650 (S) column with the ammonium formate buffer.
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Load the venom supernatant onto the column.

Elute the proteins with the same buffer at a constant flow rate.

Monitor the elution profile at 280 nm.

Collect fractions and test each for platelet-aggregating activity.

Pool the active fractions.

Second Gel Filtration (Rechromatography):

Concentrate the pooled active fractions.

Re-apply the concentrated sample to the same equilibrated column.

Elute and collect fractions as described in step 3.

Pool the fractions containing the purified Crovatin.

Purity Analysis:

Analyze the purity of the final sample by SDS-PAGE under both non-reducing and

reducing conditions.

Visualize the protein bands by silver staining. Under non-reducing conditions, Crovatin
should appear as a broad band at approximately 85 kDa. Under reducing conditions, two

bands corresponding to the α (14 kDa) and β (16 kDa) subunits should be visible.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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